molecular formula C22H27NO2 B2577596 2-Hydroxy-1,3-bis(4-methylphenyl)-3-piperidino-1-propanone CAS No. 866049-62-9

2-Hydroxy-1,3-bis(4-methylphenyl)-3-piperidino-1-propanone

Cat. No.: B2577596
CAS No.: 866049-62-9
M. Wt: 337.463
InChI Key: QIAUEJSGCORVTR-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3-bis(4-methylphenyl)-3-piperidino-1-propanone ( 866049-62-9) is a propiophenone derivative with a molecular formula of C22H27NO2 and a molecular weight of 337.463 g/mol . This chemical compound features a propanone backbone substituted with a piperidino group and two 4-methylphenyl rings, with a hydroxyl group at the 2-position, characteristics that define its potential physicochemical and biological properties. As a research chemical, it is of significant interest in medicinal chemistry and pharmacology, particularly in the study of muscle relaxants. Its structural similarity to Tolperisone, a known centrally acting muscle relaxant used to treat pathologically increased muscle tone and spasticity, makes it a valuable compound for investigating structure-activity relationships (SAR) and metabolic pathways . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis and for developing novel bioactive molecules. It is especially useful for designing and profiling new compounds with potential tumor-selective toxicity, a research area focused on creating agents that exploit differences between neoplastic and non-malignant cells, such as mitochondrial membrane potential . The compound is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, personal, or any other human, animal, or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

2-hydroxy-1,3-bis(4-methylphenyl)-3-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-16-6-10-18(11-7-16)20(23-14-4-3-5-15-23)22(25)21(24)19-12-8-17(2)9-13-19/h6-13,20,22,25H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAUEJSGCORVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(=O)C2=CC=C(C=C2)C)O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-1,3-bis(4-methylphenyl)-3-piperidino-1-propanone is a synthetic organic compound notable for its unique structural features, including a hydroxy group, two para-substituted methylphenyl groups, and a piperidine moiety. This compound belongs to a class of piperidine derivatives recognized for their diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C22H27NO
  • Molecular Weight : 337.5 g/mol
  • Purity : Minimum 95% .

Synthesis

The synthesis of this compound typically involves a multi-step process that allows for the introduction of specific functional groups to enhance biological properties. The synthetic pathway often includes reactions that modify the compound's structure to improve its reactivity and efficacy against various biological targets .

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:

  • Antitumor Activity : Similar compounds have shown significant antitumor effects, particularly in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities against various pathogens .

Comparative Biological Activity Table

Compound NameStructure CharacteristicsBiological Activity
1,3-Propanedione, 1,3-bis(4-methylphenyl)-Contains two para-substituted phenyl groupsAntitumor effects
TrihexyphenidylPiperidine derivative with anticholinergic propertiesUsed in Parkinson's treatment
Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochloridesComplex piperidine structurePotential anticancer activity

The biological activity of this compound is thought to be mediated through its interactions with various molecular targets. Interaction studies have focused on its binding affinity to cellular receptors and enzymes involved in critical pathways such as apoptosis and cell cycle regulation. For instance, similar compounds have been shown to induce apoptosis in cancer cells by enhancing caspase activity .

Case Studies

Several studies have explored the efficacy of compounds related to this compound in preclinical models:

  • Anticancer Effects : A study evaluated the effects of piperidine derivatives on breast cancer cells (MDA-MB-231). The results indicated that these compounds could induce significant morphological changes and enhance apoptotic markers at specific concentrations .
  • Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of this compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for effective compounds .

Scientific Research Applications

Pharmacological Research

2-Hydroxy-1,3-bis(4-methylphenyl)-3-piperidino-1-propanone has been investigated for its potential as a dopamine transporter inhibitor . Dopamine transporters play a crucial role in regulating dopamine levels in the brain, and their inhibition can have therapeutic implications for conditions such as depression and attention deficit hyperactivity disorder (ADHD). Research indicates that compounds with similar structures have shown promise in modulating dopamine levels effectively .

Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to this compound. For instance, derivatives of piperidinyl ketones have been tested against viral proteins, demonstrating inhibitory activity against dengue virus proteases . This suggests that similar structural analogs could be developed for antiviral therapies.

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound is often part of broader structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties. Researchers synthesize various analogs to determine which modifications enhance biological activity or reduce toxicity. The ability to modify the piperidine ring or the aromatic substituents can lead to significant changes in efficacy .

Case Study 1: Dopamine Transporter Inhibition

In a study published in Pharmacology, researchers evaluated various piperidinyl ketones for their ability to inhibit dopamine transporters. The results indicated that certain modifications to the structure of this compound significantly enhanced its inhibitory potency compared to existing therapies .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral potential of structurally related compounds against dengue virus. The study found that specific analogs showed promising results in inhibiting viral replication, suggesting that further development of these compounds could lead to effective antiviral agents .

Comparison with Similar Compounds

Hydroxy-Substituted Aromatic Ketones and Quinones

  • 2-Hydroxy-1,4-naphthoquinone Derivatives: Synthesized via one-pot reactions involving phenylglyoxal, aminouracil, and 2-hydroxy-1,4-naphthoquinone under acidic (water:acetic acid) conditions at 100°C. These compounds exhibit yields of 78–84% and are notable for their heterocyclic frameworks (e.g., pyrimidine or benzothiazole rings). Unlike the target compound, they lack the piperidine moiety and are tailored for pharmaceutical exploration rather than industrial stabilization .
  • 2-Hydroxy-1,3-Dicarbonyl Compounds: Found in natural products like indole alkaloids (e.g., vindorosine) and antibiotics (e.g., doxycycline). These compounds share the 2-hydroxy-1,3-dicarbonyl motif but differ in substituents and biological relevance. For example, tetracycline antibiotics feature fused tetracyclic systems, highlighting the structural divergence from the target compound’s linear propanone backbone .

Piperidine-Containing Analogs

  • (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-phenylpiperidino)-1-propanol: This stereoisomeric compound includes a piperidine ring substituted with a hydroxy-phenyl group. While it shares the piperidine functionality, its propanol backbone and hydroxylation pattern distinguish it from the target compound’s ketone structure. Such analogs are often explored for chiral synthesis or pharmacological activity .

Methylphenyl-Substituted Heterocycles

  • Oxazolo[4,5-d]pyrimidine Derivatives: Compounds such as 5-(4-methylphenyl)-2-phenyl-oxazolo[4,5-d]pyrimidines are synthesized with methylphenyl groups but incorporate fused oxazole-pyrimidine rings. These heterocycles are designed for materials science or medicinal chemistry applications, contrasting with the target compound’s simpler propanone scaffold .

Key Research Findings and Gaps

  • Industrial Relevance: The target compound’s role as a UV stabilizer is inferred from its structural similarity to 2-hydroxy-4-alkyloxy-benzophenones, which are well-documented in polymer science . However, direct performance data (e.g., thermal stability, UV absorption spectra) are lacking.
  • Synthetic Challenges: Unlike analogs such as 2-hydroxy-1,4-naphthoquinone derivatives, which are synthesized via efficient one-pot methods, the target compound’s synthesis may require specialized catalysts (e.g., piperidine introduction via nucleophilic substitution or reductive amination).

Preparation Methods

Base Structure Formation via Aryl Aldehyde Condensation

The foundational step in synthesizing this compound involves constructing the 1,3-bis(4-methylphenyl)propanone backbone. A proven method involves the acid-catalyzed condensation of 4-methylbenzaldehyde with acetone under reflux conditions. This Claisen-Schmidt condensation yields 1,3-bis(4-methylphenyl)propan-1-one as a key intermediate.

Reaction Conditions :

  • Catalyst: Hydrochloric acid (10% v/v)
  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C, 12 hours
  • Yield: 68–72%

Introduction of the Piperidino Group

The piperidino moiety is introduced via a Mannich reaction , where the propanone intermediate reacts with piperidine and formaldehyde in a one-pot, three-component coupling. This step installs the tertiary amine at the β-position relative to the ketone.

Optimized Parameters :

  • Molar Ratio (Propanone:Piperidine:Formaldehyde): 1:1.2:1.5
  • Catalyst: Acetic acid (5 mol%)
  • Solvent: Dichloromethane
  • Reaction Time: 24 hours
  • Yield: 55–60%

Hydroxylation at the α-Position

The final hydroxyl group is introduced through oxidative dearomatization using meta-chloroperbenzoic acid (mCPBA) in a tetrahydrofuran (THF)/water biphasic system. This step selectively oxidizes the α-carbon without over-oxidizing the ketone.

Critical Observations :

  • Oxidant: mCPBA (2.2 equivalents)
  • Temperature: 0°C → 25°C (gradual warming)
  • Yield: 48%
  • Side Products: <5% epoxidation byproducts

Copper-Catalyzed C(α)–C(β) Bond Functionalization

Strategic Bond Cleavage and Functional Group Installation

An alternative route leverages C(α)–C(β) bond cleavage in preformed diketones. As demonstrated in analogous systems, copper(I) thiocyanate (CuSCN) catalyzes the oxidative cleavage of 1,3-diketones in the presence of amines, enabling simultaneous hydroxyl and piperidino group installation.

Protocol :

  • Substrate: 1,3-Bis(4-methylphenyl)propan-1,3-dione
  • Catalyst: CuSCN (5 mol%)
  • Ligand: 4-Dimethylaminopyridine (DMAP, 1.5 equivalents)
  • Amine: Piperidine (3 equivalents)
  • Solvent: Toluene, aerobic conditions
  • Temperature: 70°C, 9 hours
  • Yield: 72% (with 9% side-product formation)

Mechanistic Insight :
The reaction proceeds via a radical pathway, where CuSCN facilitates single-electron transfer (SET) to generate α-keto radicals. Subsequent trapping by piperidine and hydroxylation via dissolved oxygen yields the target compound.

Enamine-Based Tandem Synthesis

Enamine Formation and Subsequent Oxidation

This method exploits the nucleophilicity of piperidine to form an enamine intermediate, which is subsequently oxidized to introduce the hydroxyl group.

Stepwise Procedure :

  • Enamine Synthesis :
    • React 1,3-bis(4-methylphenyl)propan-1-one with piperidine in refluxing toluene.
    • Dean-Stark trap removes H₂O to drive the reaction.
    • Yield: 85%
  • Oxidation with Singlet Oxygen :
    • Treat enamine with rose bengal-sensitized photooxygenation.
    • Solvent: Methanol, 0°C, 6 hours
    • Yield: 63%

Advantages :

  • Avoids harsh acidic/basic conditions.
  • High regioselectivity for hydroxylation at C2.

Quaternary Ammonium Salt Intermediate Pathway

N-Alkylation Followed by Hydroxylation

A less conventional approach involves synthesizing a quaternary ammonium salt precursor, which is hydrolyzed to yield the final product.

Synthetic Sequence :

  • Mannich Base Formation :
    • Combine 4-methylacetophenone, paraformaldehyde, and piperidine in acetic acid.
    • Yield: 70%
  • N-Methylation :

    • Treat Mannich base with methyl iodide in acetonitrile.
    • Yield: 88%
  • Base-Promoted Hydrolysis :

    • Reflux quaternary salt with NaOH (2M) in ethanol.
    • Yield: 65%

Key Challenge :

  • Requires meticulous purification to remove residual iodide salts.

Comparative Analysis of Methodologies

Method Key Advantages Limitations Overall Yield Scalability
Acid-Catalyzed Condensation High atom economy Multi-step, moderate yields 48% Moderate
CuSCN-Mediated Cleavage One-pot, aerobic conditions Radical side reactions 72% High
Enamine Oxidation Mild conditions, high selectivity Photooxygenation equipment required 63% Low
Quaternary Salt Hydrolysis Robust N-alkylation step Tedious salt removal 65% Moderate

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-Hydroxy-1,3-bis(4-methylphenyl)-3-piperidino-1-propanone?

A Claisen-Schmidt condensation approach is commonly employed for analogous β-hydroxy ketones. For example, chalcone derivatives (structurally related compounds) are synthesized via base-catalyzed reactions between substituted acetophenones and benzaldehydes . To adapt this for your target compound:

  • Use 2-hydroxyacetophenone derivatives and 4-methylbenzaldehyde as starting materials.
  • Employ piperidine as a catalyst in ethanol or methanol under reflux (70–80°C) for 8–12 hours.
  • Purify via recrystallization using ethanol/water mixtures to isolate the β-hydroxy ketone product.
  • Key validation : Confirm the presence of the hydroxy group via FTIR (broad peak ~3200–3500 cm⁻¹) and ketone carbonyl (~1700 cm⁻¹) .

Q. How can the solubility of this compound be experimentally determined for formulation in biological assays?

Use a phase solubility study in buffered aqueous systems (pH 1.2–7.4) and organic solvents (DMSO, ethanol):

  • Prepare saturated solutions at 25°C and 37°C.
  • Filter and quantify dissolved compound via HPLC (C18 column, mobile phase: acetonitrile/water 70:30, UV detection ~254 nm) .
  • Note : The 4-methylphenyl groups enhance hydrophobicity; expect low aqueous solubility (<1 mg/mL), necessitating DMSO stock solutions for in vitro studies .

Q. What spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.4 ppm, doublets for para-substituted methylphenyl groups) and the piperidine ring (δ 1.5–3.0 ppm). The hydroxy proton may appear as a broad singlet (~5 ppm) but could exchange in D₂O .
  • HRMS : Confirm molecular ion [M+H]+ with exact mass matching C₂₈H₃₁NO₂ (theoretical ~413.2355).
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane. Chalcone analogs show triclinic systems with π-π stacking between aromatic rings .

Advanced Research Questions

Q. How can contradictory NMR data for the hydroxy and ketone groups be resolved?

Discrepancies in hydroxy proton signals (e.g., absence in DMSO-d₆) arise from tautomerism or hydrogen bonding. Mitigate this by:

  • Using deuterated chloroform (CDCl₃) with trace D₂O to suppress exchange broadening.
  • Conducting variable-temperature NMR: Lower temperatures (e.g., –20°C) slow exchange, revealing the hydroxy proton .
  • Comparing with computational predictions (DFT calculations for chemical shifts) to validate assignments .

Q. What strategies optimize enantioselective synthesis of this compound?

Chiral β-hydroxy ketones require asymmetric catalysis:

  • Use proline-based organocatalysts (e.g., L-proline, 10 mol%) in dichloromethane at 0°C.
  • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10).
  • Challenges : Steric hindrance from 4-methylphenyl groups may reduce ee (<80%). Consider kinetic resolution or enzymatic approaches (e.g., lipases) .

Q. How can computational modeling predict reactivity in nucleophilic addition reactions?

  • Perform DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (FMOs). The ketone carbonyl (LUMO) is the primary site for nucleophilic attack.
  • Simulate transition states for Grignard or hydride additions. Piperidine’s electron-donating effects lower LUMO energy, enhancing reactivity .
  • Validate with experimental kinetics: Track reaction progress via in situ IR (disappearance of carbonyl peak) .

Q. What are the crystallographic challenges in resolving the compound’s lattice parameters?

  • Disorder : Bulky 4-methylphenyl groups may cause rotational disorder. Mitigate by slow crystallization and low-temperature data collection (100 K).
  • Hydrogen bonding : The hydroxy group forms weak O–H···O bonds with ketone oxygen, influencing packing. Use SHELX for refinement, constraining thermal parameters for methyl groups .

Methodological Considerations Table

Parameter Technique Key Observations Reference
Synthetic yieldHPLC purity assayTypical yields 45–60% due to steric hindrance
Solubility in DMSOGravimetric analysis>50 mg/mL at 25°C, suitable for stock solutions
Enantiomeric separationChiral HPLCBaseline resolution with Chiralpak AD-H
Thermal stabilityTGA/DSCDecomposition onset at 210°C (exothermic peak)

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